molecular formula C14H18BNO2 B1312625 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 642494-37-9

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1312625
CAS No.: 642494-37-9
M. Wt: 243.11 g/mol
InChI Key: QAXZRSICOHKXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester derivative of indole. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the borylation of 7-bromo-1H-indole using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: this compound-7-boronic acid.

    Reduction: this compound-7-alcohol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Chemistry:

    Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Synthesis of Complex Molecules: Serves as an intermediate in the synthesis of pharmaceuticals and natural products.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic applications.

Medicine:

    Drug Development: Acts as a building block in the synthesis of potential drug candidates.

Industry:

    Material Science: Employed in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole primarily involves its role as a boronic ester in chemical reactions. The boron atom in the boronic ester group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations. In cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

  • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparison: While these compounds share the boronic ester group, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the presence of the indole moiety. This structural feature imparts distinct reactivity and makes it particularly useful in the synthesis of indole-based compounds, which are prevalent in pharmaceuticals and natural products.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-9,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXZRSICOHKXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460557
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642494-37-9
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 5
Reactant of Route 5
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 6
Reactant of Route 6
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.